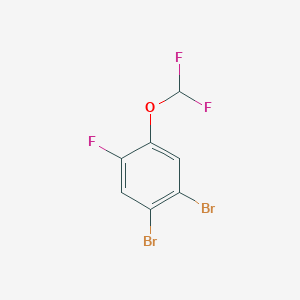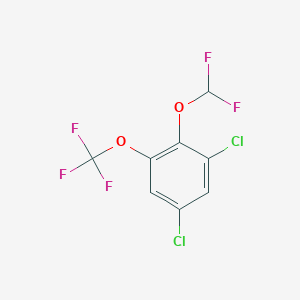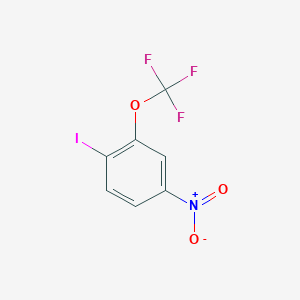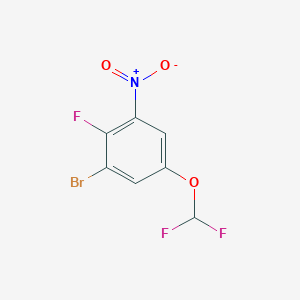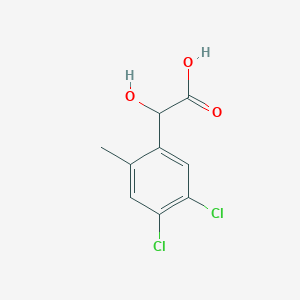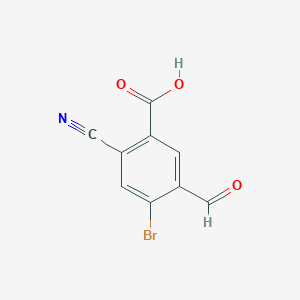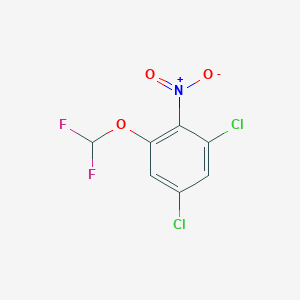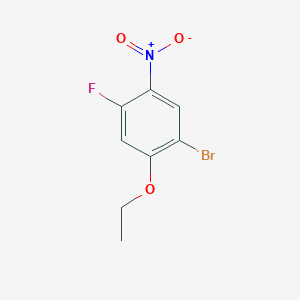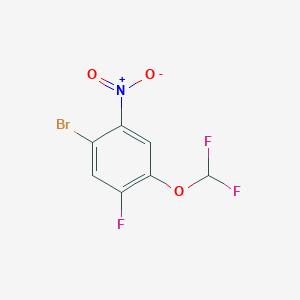![molecular formula C12H19NO4 B1410505 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate CAS No. 1823580-07-9](/img/structure/B1410505.png)
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
Vue d'ensemble
Description
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate (also known as 2-t-Butyl 4-methyl 2-azabicyclohexane-2,4-dicarboxylate or 2-t-BMB) is a synthetic compound that has been used in scientific research for a variety of applications. It has been found to have biochemical and physiological effects and has been studied for its potential to act as a catalyst in laboratory experiments.
Applications De Recherche Scientifique
Synthesis Methods
Stereoselective Synthesis : Research by Bakonyi et al. (2013) outlines a method for synthesizing all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This process achieved either pure cis or trans acid through reaction condition adjustments and optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. These stereoisomers are significant as unnatural amino acids, indicating their potential in peptide and protein studies (Bakonyi et al., 2013).
Efficient Scalable Synthesis : Maton et al. (2010) developed an efficient scalable route to synthesize a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with significant improvements over original methods. This synthesis involved an innovative approach starting from a commercially available chiral lactone, highlighting the compound's potential in large-scale applications (Maton et al., 2010).
Chemical Structure and Properties
Conformational Studies : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine using a 2-substituted 7-azabicyclo[2.2.1]heptane. This study highlights the use of azabicyclo compounds in creating biochemically relevant structures, which can be crucial for understanding protein and enzyme functions (Hart & Rapoport, 1999).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure. This compound, with a bicyclo[2.2.2]octane structure, was characterized using NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. Such studies are crucial for understanding the chemical and physical properties of azabicyclo compounds (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
- Analgesic Potency Studies : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating their potential as nonnarcotic analgesic agents. This research is crucial for understanding the therapeutic applications of azabicyclo compounds in pain management (Epstein et al., 1981).
Propriétés
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZGUPXEYDZQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






